molecular formula C19H18F3N3O4S2 B2457037 2-((2-morpholino-2-oxoethyl)thio)-3-(4-(trifluoromethoxy)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one CAS No. 877654-37-0

2-((2-morpholino-2-oxoethyl)thio)-3-(4-(trifluoromethoxy)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one

Cat. No. B2457037
CAS RN: 877654-37-0
M. Wt: 473.49
InChI Key: UEBUIPXCKRCOAS-UHFFFAOYSA-N
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Description

2-((2-morpholino-2-oxoethyl)thio)-3-(4-(trifluoromethoxy)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C19H18F3N3O4S2 and its molecular weight is 473.49. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antitumor Evaluation

A series of compounds, including morpholinylchalcones and pyrimidinones, were synthesized to explore their antitumor properties. Some of these compounds demonstrated promising in vitro activities against human lung cancer (A-549) and human hepatocellular carcinoma (HepG-2) cell lines. Computational studies using MOE 2014.09 software supported the biological activity results, indicating their potential as antitumor agents (Muhammad et al., 2017).

Antimicrobial Activity

Novel pyrimidine-triazole derivatives were synthesized and investigated for their antimicrobial activity against selected bacterial and fungal strains. These compounds were derived from a multistep process starting with 4-(4-aminophenyl)morpholin-3-one, indicating a potential for developing new antimicrobial agents (Majithiya & Bheshdadia, 2022).

Synthesis of Pyrimidine Derivatives

The synthesis of tetrahydro[1,3]oxazinothieno[2,3-c]isoquinoline and its pyrimidine derivatives was explored, showcasing a variety of nucleophilic substitution reactions to afford substituted pyrimidinone compounds. These synthesized compounds may have pharmacological applications worth investigating in future studies (Zaki et al., 2017).

Anti-Inflammatory and Analgesic Agents

Research into novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone as anti-inflammatory and analgesic agents was conducted. These compounds were found to have significant COX-1/COX-2 inhibitory activity, analgesic, and anti-inflammatory properties, suggesting their potential as therapeutic agents (Abu‐Hashem et al., 2020).

Central Nervous System Depressant Activity

A study on the synthesis of 2-chloromethyl 3-N-substituted arylthieno (2,3-d)pyrimidin-4-ones and derivatives was conducted, examining their potential for central nervous system depressant activity. Some compounds showed marked sedative action, indicating their possible use in developing sedatives or CNS depressants (Manjunath et al., 1997).

properties

IUPAC Name

2-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-3-[4-(trifluoromethoxy)phenyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F3N3O4S2/c20-19(21,22)29-13-3-1-12(2-4-13)25-17(27)16-14(5-10-30-16)23-18(25)31-11-15(26)24-6-8-28-9-7-24/h1-4H,5-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEBUIPXCKRCOAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=C1N=C(N(C2=O)C3=CC=C(C=C3)OC(F)(F)F)SCC(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F3N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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